5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole
Overview
Description
5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine and methanesulfinyl groups in the structure of this compound imparts unique chemical properties that make it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate reagents to introduce the iodine and methanesulfinyl groups. One common method involves the use of bromo ketones in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group yields the corresponding sulfone, while substitution of the iodine atom with an amine results in the formation of an imidazo[2,1-b][1,3,4]thiadiazole derivative with an amino substituent .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenases (COX-1/COX-2), which are involved in the inflammatory response . Additionally, the compound’s ability to bind to DNA and interfere with its replication and transcription processes has been investigated as a potential mechanism for its anticancer activity .
Comparison with Similar Compounds
5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
2-Amino-1,3,4-thiadiazole: A precursor in the synthesis of various imidazo[2,1-b][1,3,4]thiadiazole derivatives with diverse biological activities.
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties
The uniqueness of this compound lies in the presence of the iodine and methanesulfinyl groups, which impart distinct chemical reactivity and biological activity compared to other derivatives.
Properties
CAS No. |
1206207-44-4 |
---|---|
Molecular Formula |
C5H4IN3OS2 |
Molecular Weight |
313.1 g/mol |
IUPAC Name |
5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C5H4IN3OS2/c1-12(10)5-8-9-3(6)2-7-4(9)11-5/h2H,1H3 |
InChI Key |
UMWIZKQHFUJTER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NN2C(=CN=C2S1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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